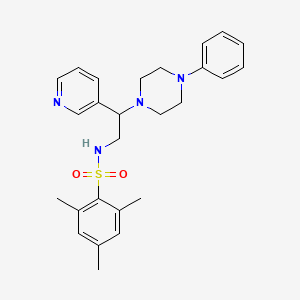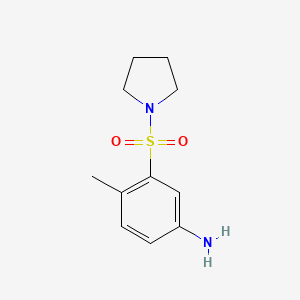
4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline” is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 240.33 . The compound should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Crystal Structure and DFT Studies
The compound 4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline (PSMA) has been extensively studied for its crystal structure. A study by Krishnan et al. (2021) revealed that PSMA exhibits a nearly coplanar structure between the pyrrolidine and benzene rings. Strong N-H···O hydrogen bonds form continuous two-dimensional sheets, contributing to the stability of the crystal structure. Density Functional Theory (DFT) calculations align closely with experimental data, confirming the compound's geometry and assisting in understanding its intermolecular interactions. This detailed structural insight is critical for designing materials with specific properties or functionalities (Krishnan et al., 2021).
Polymerization and Conductive Properties
Research into the polymerization processes of aniline derivatives, including compounds structurally related to this compound, has contributed significantly to the field of conductive polymers. Studies by Shen and Huang (2018) on the electrochemical polymerization of aniline in protic ionic liquids have demonstrated the ease of polymerization and the resulting high-quality polyaniline with porous structure and high electrode specific capacitance. Such advancements in polymer chemistry are pivotal for developing new materials with potential applications in electronics, energy storage, and sensors (Shen & Huang, 2018).
Synthesis and Biological Applications
The synthesis and biological evaluation of novel compounds derived from this compound have been explored for their antimicrobial properties. Patel et al. (2011) synthesized a novel compound and tested its effectiveness against various microorganisms, showcasing higher antimicrobial activity compared to its metal complexes. Such research not only expands the utility of this compound derivatives in medicine but also offers a new perspective on designing antimicrobial agents (Patel et al., 2011).
Sensor Applications
The potential sensor applications of conductive polymers synthesized from aniline derivatives, including this compound, have been investigated. Sahiner et al. (2017) utilized superporous cryogels as templates for in-situ synthesis of conductive polymers, demonstrating significant improvements in conductivity and potential applications in detecting various gases and aqueous solutions of dyes. This research highlights the versatility of this compound derivatives in creating sensitive and efficient sensors (Sahiner et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310, suggesting protective measures and actions to take in case of exposure .
Direcciones Futuras
The pyrrolidine ring, a key component of “4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline”, is a versatile scaffold for novel biologically active compounds . Future research could explore the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could also be investigated .
Propiedades
IUPAC Name |
4-methyl-3-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-4-5-10(12)8-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIYYXNTJDYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3-Cyanopyridin-2-yl)oxycyclohexyl]prop-2-enamide](/img/structure/B2770782.png)
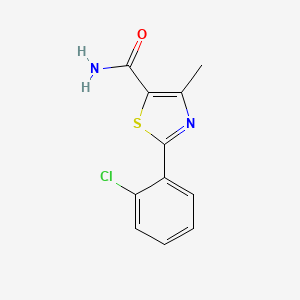
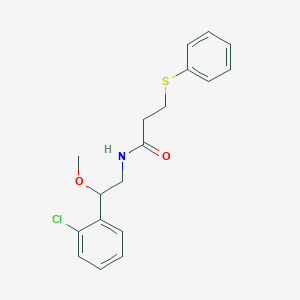
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)
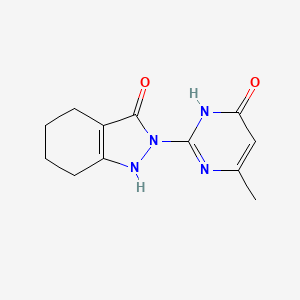
![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2770794.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770797.png)
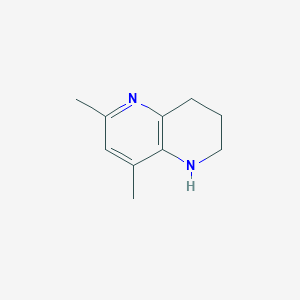


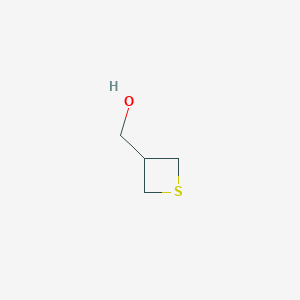
![6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2770803.png)

